O-α-D-Μannopyranosyl-L-threonine
Description
O-α-D-Mannopyranosyl-L-threonine is a glycosylated amino acid consisting of an α-D-mannopyranose moiety linked via an O-glycosidic bond to the hydroxyl group of L-threonine. This compound is synthetically derived and serves as a model substance for studying O-linked glycoproteins, which play critical roles in cellular recognition, signaling, and immune responses . Its structure (Figure 1) includes a six-membered mannose ring in the α-D-configuration, covalently attached to the threonine side chain. The compound is commercially available as a biochemical reagent for laboratory research, supplied by Carbosynth China Ltd. (CAS No.: Not registered; Catalog No.: MM10358) .
Properties
Molecular Formula |
C₁₀H₁₉NO₈ |
|---|---|
Molecular Weight |
281.26 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison with O-α-D-Mannopyranosyl-L-Serine
O-α-D-Mannopyranosyl-L-serine shares the same α-D-mannopyranosyl unit but is linked to L-serine instead of L-threonine. Key differences include:
- Amino Acid Side Chain: L-Threonine has a methyl group on its β-carbon, while L-serine has a hydroxyl group. This confers distinct conformational flexibility and steric effects.
- NOE Patterns: Metropolis Monte Carlo simulations and steady-state NOE experiments reveal that the mannopyranosyl-threonine conjugate exhibits slightly larger interatomic distances between the sugar and amino acid due to the bulkier threonine side chain .
- Biological Relevance : Both compounds are used to mimic O-linked glycoprotein structures, but threonine derivatives may better model proteins with hydrophobic glycosylation sites .
Table 1: Structural and Conformational Differences
| Compound | Sugar Unit | Amino Acid | Key Structural Feature | Conformational Flexibility |
|---|---|---|---|---|
| O-α-D-Mannopyranosyl-L-threonine | α-D-Mannopyranose | L-Threonine | Methyl group on β-carbon | Moderate (steric hindrance) |
| O-α-D-Mannopyranosyl-L-serine | α-D-Mannopyranose | L-Serine | Hydroxyl group on β-carbon | Higher (less steric bulk) |
Comparison with Other Glycosylated Amino Acids
Chrysoeriol-7-O-(2'-O-Mannopyranosyl)allopyranoside
This flavonoid glycoside features a mannopyranosyl-allopyranosyl disaccharide linked to chrysoeriol. Unlike O-α-D-mannopyranosyl-L-threonine:
- Aglycone Type: Chrysoeriol (a flavonoid) vs. L-threonine (an amino acid).
- Biological Activity: Chrysoeriol derivatives exhibit antioxidant properties, whereas O-mannosylated threonine is primarily a structural analog .
Phloroacetophenone Neohesperidoside
A glycoside with a 6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl disaccharide linked to phloroacetophenone. Differences include:
- Glycosidic Bond: 1→2 linkage in neohesperidoside vs. single O-mannosylation in threonine conjugates.
- Application: Neohesperidosides are studied for anti-inflammatory activity, contrasting with the glycoprotein-modeling role of mannopyranosyl-threonine .
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